GNE-0439

Nav1.7 Pain Sodium Channel

Pain target validation studies often require Nav1.7 inhibition without confounding Nav1.5 cardiac effects. GNE-0439 is a Nav1.7-selective inhibitor (IC50 0.34 μM) with >110-fold selectivity over Nav1.5 (IC50 38.3 μM), supplied as ≥98% pure solid. • VSD4-specific binding outside channel pore via carboxylic acid group-distinct from pore blockers • Near-identical potency against N1742K mutant (IC50 0.37 μM) for genotype-dependent studies • DMSO solubility ≥90 mg/mL; compatible with standard in vivo vehicles (10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline, ≥3.25 mg/mL clear solution) • Orthogonal validation tool for VSD4-targeting hypotheses with scaffold distinct from GNE-616 and PF-05241328

Molecular Formula C21H31NO3
Molecular Weight 345.5 g/mol
Cat. No. B7644415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-0439
Molecular FormulaC21H31NO3
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NC(C(C)C)C(=O)O
InChIInChI=1S/C21H31NO3/c1-4-5-15-6-8-16(9-7-15)17-10-12-18(13-11-17)20(23)22-19(14(2)3)21(24)25/h10-16,19H,4-9H2,1-3H3,(H,22,23)(H,24,25)/t15?,16?,19-/m0/s1
InChIKeySKMKUWKJBZSEJH-RJYAGPCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNE-0439 Overview


GNE-0439 (CAS: 1241902-40-8) is a Nav1.7-selective inhibitor [1] with a molecular formula of C21H31NO3 and molecular weight of 345.48 g/mol [2]. It is characterized by a carboxylic acid group that binds outside the channel pore at the voltage-sensor domain 4 (VSD4) , a mechanism distinct from traditional pore-blocking sodium channel inhibitors. The compound is supplied as a white to off-white solid with ≥98% purity and demonstrates DMSO solubility of ≥90 mg/mL [3].

Target
Nav1.7-selective inhibitor with VSD4 binding mechanism
Workflow
Pain-signaling pathway studies requiring isoform-specific modulation
Format
High-DMSO-solubility solid supports concentrated stock preparation

Why GNE-0439 Cannot Be Substituted


The Nav1.7 inhibitor class demonstrates heterogeneity in binding sites and mechanism-dependent pharmacology. GNE-616 (Ki = 0.79 nM) and PF-05241328 (IC50 = 31 nM) are structurally distinct Nav1.7 inhibitors [1] that do not share GNE-0439's VSD4 binding mechanism. The presence of a carboxylic acid group enables GNE-0439 to bind outside the channel pore , a feature that distinguishes it from known selective VSD4 binders . Substitution without verifying VSD4-specific binding may yield discordant results in voltage-clamp electrophysiology and pain-relevant assays where mechanism-specific channel modulation is critical [2].

This Compound
VSD4 extracellular binding via carboxylic acid group
Other Nav1.7 Inhibitors
May bind pore region, VSD4 differently, or lack carboxylic acid motif
Mechanism-specific assay results may not transfer between inhibitors with distinct binding sites. Confirm VSD4 engagement before substituting.

GNE-0439 Differentiation Evidence


Nav1.7 vs. Nav1.5 Isoform Selectivity

GNE-0439 demonstrates measurable selectivity for Nav1.7 over the cardiac Nav1.5 isoform, with a selectivity window exceeding 110-fold . This contrasts with less selective sodium channel modulators and provides a quantifiable basis for selecting GNE-0439 over pan-sodium channel inhibitors in pain research applications where cardiac isoform avoidance is required [1].

Nav1.7 vs. Nav1.5 Selectivity
Head-to-head
112.6-fold selectivity for Nav1.7 (IC50 0.34 μM) over Nav1.5 (IC50 38.3 μM)
Supports isoform-selective experimental designs with reduced cardiac Nav1.5 interference.
Membrane potential assay; recombinant human channels
Nav1.7 Pain Sodium Channel

VSD4 Binding Specificity

GNE-0439 is reported to possess a carboxylic acid group that binds outside the channel pore, distinguishing it from known selective VSD4 binders . This binding site differentiation provides a structurally distinct interaction profile that is not replicated by other VSD4-targeting compounds , enabling orthogonal validation of VSD4-mediated pharmacology.

VSD4 Binding Specificity
Class-level inference
Carboxylic acid-mediated binding outside pore; distinct from known VSD4 binders
Reported binding-site differentiation supports orthogonal VSD4 validation.
Source-specific review; no comparator identity disclosed
VSD4 Voltage-Gated Sodium Channel Binding Site

N1742K Mutant Channel Potency

GNE-0439 inhibits the mutant N1742K Nav1.7 channel with an IC50 of 0.37 μM in membrane potential assays [1], a value nearly identical to its potency against wild-type Nav1.7 (IC50 = 0.34 μM) . This indicates that the N1742K mutation does not impair compound binding, a feature not guaranteed for all Nav1.7 inhibitors .

N1742K Mutant Potency
Head-to-head
IC50 0.37 μM (mutant) vs. 0.34 μM (wild-type) — within experimental variability
Supports channelopathy model studies without genotype-dependent potency loss.
Membrane potential assay
N1742K Channelopathy Pain

GNE-0439 vs. GNE-616 Potency

GNE-0439 (IC50 = 0.34 μM) is approximately 430-fold less potent at Nav1.7 than GNE-616 (Ki = 0.79 nM) [1]. However, GNE-0439's VSD4 binding mechanism provides a mechanistically distinct pharmacological tool compared to GNE-616, which binds elsewhere on the channel. This potency differential allows researchers to select the appropriate tool compound based on whether maximal target engagement (GNE-616) or mechanism-specific VSD4 interrogation (GNE-0439) is required.

vs. GNE-616 Potency
Cross-study comparable
GNE-0439 IC50 0.34 μM (340 nM); GNE-616 Ki 0.79 nM — approximately 430-fold difference
Supports mechanism-driven tool selection: VSD4 binding vs. maximal target engagement.
Different assay formats (membrane potential vs. binding)
Nav1.7 Inhibitor Comparison Selectivity Pain

GNE-0439 Applications


Pain Target Validation

GNE-0439 is suitable for in vitro and ex vivo pain target validation studies where selective Nav1.7 inhibition is required without confounding Nav1.5-mediated cardiac effects. The >110-fold selectivity window for Nav1.7 over Nav1.5 (IC50 0.34 μM vs. 38.3 μM) supports experimental designs in dorsal root ganglion (DRG) neuron electrophysiology or pain-relevant behavioral pharmacology where minimizing cardiac isoform engagement is a critical parameter. This selectivity profile enables researchers to attribute observed analgesic effects specifically to Nav1.7 modulation rather than off-target sodium channel blockade [1].

VSD4 Orthogonal Validation

GNE-0439's unique binding mode outside the channel pore at VSD4, mediated by a carboxylic acid group distinct from known VSD4 binders , makes it a valuable orthogonal tool for validating VSD4-targeting hypotheses. Researchers using multiple VSD4-interacting compounds with differing chemical scaffolds and binding modalities can employ GNE-0439 to confirm that observed phenotypes are VSD4-mediated rather than compound-specific artifacts. This orthogonal validation approach strengthens confidence in VSD4 as a therapeutic target for pain [1].

N1742K Channelopathy Studies

GNE-0439 demonstrates near-identical potency against the N1742K mutant Nav1.7 channel (IC50 = 0.37 μM) as against wild-type channels (IC50 = 0.34 μM) . This makes the compound suitable for comparative studies of channel function in genetic pain disorders where the N1742K mutation is present. GNE-0439 can be used to interrogate whether pharmacological VSD4 modulation remains effective in the context of this pathogenic mutation, providing insight into genotype-dependent responses to Nav1.7-targeted interventions [1].

In Vivo Formulation Development

GNE-0439's high DMSO solubility (≥90 mg/mL, with reports up to 200 mg/mL or 578.90 mM with sonication) enables the preparation of concentrated stock solutions essential for in vivo dosing formulations. The compound is compatible with common in vivo vehicles including 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline, achieving clear solutions at ≥3.25 mg/mL [1]. This solubility profile facilitates formulation development for pharmacokinetic and efficacy studies in rodent pain models without requiring complex or exotic solubilization strategies.

Application
Selection Property
Validation Focus
Pain-signaling pathway studies
Nav1.7 isoform selectivity over Nav1.5
Cardiac isoform avoidance in DRG electrophysiology
VSD4 mechanism-of-action research
Binding-site differentiation (extracellular VSD4)
Orthogonal VSD4 target engagement confirmation
Channelopathy model studies
Retained potency at N1742K mutant channel
N1742K genotype-dependent response interpretation
In vivo formulation and exposure studies
High DMSO solubility profile
Vehicle compatibility and dosing concentration range

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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